3-Amino-3-methylbutan-1-ol

Organic Synthesis Process Chemistry Amino Alcohol Production

3-Amino-3-methylbutan-1-ol (CAS 42514-50-1, C5H13NO, MW 103.16 g/mol) is a branched-chain 1,2-amino alcohol characterized by a primary amine (-NH2) and a primary alcohol (-OH) on a four-carbon backbone, with geminal dimethyl substitution at the C3 position creating a tertiary carbon center adjacent to the amine group. This structural feature imparts unique steric and electronic properties that differentiate it from linear amino alcohols and other branched analogs.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 42514-50-1
Cat. No. B112615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-methylbutan-1-ol
CAS42514-50-1
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(C)(CCO)N
InChIInChI=1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3
InChIKeyPHRHXTTZZWUGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-methylbutan-1-ol (CAS 42514-50-1): A Versatile Branched Amino Alcohol Intermediate for Pharmaceutical and Chemical Synthesis


3-Amino-3-methylbutan-1-ol (CAS 42514-50-1, C5H13NO, MW 103.16 g/mol) is a branched-chain 1,2-amino alcohol characterized by a primary amine (-NH2) and a primary alcohol (-OH) on a four-carbon backbone, with geminal dimethyl substitution at the C3 position creating a tertiary carbon center adjacent to the amine group [1]. This structural feature imparts unique steric and electronic properties that differentiate it from linear amino alcohols and other branched analogs . The compound exists as a colorless liquid with a boiling point of 179.2 °C at 760 mmHg and density of 0.8380 g/cm³ . It serves as a key building block in the synthesis of pharmaceutical intermediates, specialty chemicals, and bioactive molecules due to its bifunctional reactivity and the enhanced metabolic stability conferred by its gem-dimethyl motif .

Why 3-Amino-3-methylbutan-1-ol (CAS 42514-50-1) Cannot Be Replaced by Generic or Linear Amino Alcohols in Demanding Applications


The unique geminal dimethyl substitution at the C3 position of 3-Amino-3-methylbutan-1-ol creates a sterically hindered tertiary carbon center that fundamentally alters its physicochemical and reactivity profile relative to linear or less-branched amino alcohols . This branching directly impacts lipophilicity, with a predicted logP of 0.23 (consensus) and a measured logP of 0.8064 [1], positioning it in a narrow window that balances aqueous solubility (85.2 mg/mL) with sufficient membrane permeability—properties that cannot be replicated by structurally simpler analogs . Furthermore, the precise spacing between the amine and alcohol functional groups (three carbons with a methyl-branched center) dictates the geometry of cyclization products and the orientation of hydrogen-bonding interactions in downstream applications, meaning that substitution with 2-amino alcohols (e.g., valinol) or 4-amino alcohols (e.g., 4-amino-1-butanol) will yield entirely different stereoelectronic outcomes and reaction trajectories [2].

Quantitative Differentiation: 3-Amino-3-methylbutan-1-ol (CAS 42514-50-1) Against Key Analogs in Procurement-Relevant Parameters


Synthesis Efficiency: 3-Amino-3-methylbutan-1-ol Achieves 99% Yield via Optimized Carboxylic Acid Reduction—Exceeding Typical Yields for Linear 3-Amino-1-propanol

The synthesis of 3-Amino-3-methylbutan-1-ol from 3-amino-3-methylbutanoic acid proceeds with a reported yield of approximately 99%, as documented in synthetic methodology databases . In comparison, the reduction of 3-aminopropanoic acid to the linear analog 3-amino-1-propanol typically yields 70-85% under comparable borohydride or lithium aluminum hydride conditions due to competing side reactions and less favorable steric protection of the carboxyl intermediate . The near-quantitative conversion for the target compound translates to lower raw material consumption per unit output and reduced purification burden, which are critical factors in large-scale procurement and cost-of-goods calculations .

Organic Synthesis Process Chemistry Amino Alcohol Production

Optimized LogP Profile: 3-Amino-3-methylbutan-1-ol Exhibits Measured LogP of 0.81, Residing in a Unique Hydrophilic-Lipophilic Balance Window Compared to Linear Analogs

3-Amino-3-methylbutan-1-ol demonstrates a measured logP (octanol-water partition coefficient) of 0.8064 [1]. This value is significantly higher than the linear analog 3-amino-1-propanol (predicted logP ~ -0.9, experimental ~ -0.8), indicating enhanced membrane permeability [2]. Conversely, it is substantially lower than the more hydrophobic branched analog 4-amino-2-methylbutan-1-ol (predicted logP ~ 1.2), which may exhibit reduced aqueous solubility . The consensus logP of 0.23 (average of five computational methods) positions 3-Amino-3-methylbutan-1-ol in a narrow range that balances solubility (85.2 mg/mL) with adequate permeability, a property set that is highly sought after for central nervous system (CNS) drug candidates and agrochemical intermediates .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Enhanced Chemical Stability: Hydrochloride Salt Form (CAS 357185-97-8) Provides 2-Year Shelf Life at 20°C vs. Free Base's Hygroscopic Instability

The free base form of 3-Amino-3-methylbutan-1-ol (CAS 42514-50-1) is hygroscopic and requires storage under inert gas at 2-8°C to prevent degradation, with a typical shelf life of 6-12 months . In contrast, its hydrochloride salt (CAS 357185-97-8) is reported to be stable for a minimum of 2 years when stored at 20°C in a sealed container, without the need for refrigeration or inert atmosphere . This represents a significant improvement in logistical flexibility and reduces cold-chain shipping costs for bulk procurement. By comparison, the free base of the linear analog 3-amino-1-propanol is also hygroscopic but offers no commercially available stable salt alternative with similarly validated long-term stability data .

Chemical Stability Formulation Science Storage and Handling

Validated Analytical Method: Proprietary HPLC Separation on Newcrom R1 Column Demonstrates Unique Retention Profile Enabling Purity Verification

A validated reverse-phase HPLC method has been developed specifically for 3-Amino-3-methylbutan-1-ol using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [1]. This method provides a distinct retention time that allows separation of the target compound from common impurities and structurally related analogs, including 3-amino-3-methylbutanal and 3-amino-3-methylbutanoic acid . In contrast, no commercially published, validated HPLC method exists for the separation of 4-amino-1-butanol or 2-amino-2-methyl-1-propanol from their respective synthetic impurities under comparable simple isocratic conditions . The availability of a pre-optimized analytical protocol reduces method development time and cost for quality control laboratories.

Analytical Chemistry Quality Control HPLC Method Development

Optimal Application Scenarios for 3-Amino-3-methylbutan-1-ol (CAS 42514-50-1) Based on Quantified Differentiators


Synthesis of CNS-Penetrant Pharmaceutical Intermediates Requiring Balanced Lipophilicity

3-Amino-3-methylbutan-1-ol's measured logP of 0.81 [1] and high aqueous solubility (85.2 mg/mL) make it an ideal building block for constructing drug candidates that require passive diffusion across the blood-brain barrier while maintaining sufficient solubility for formulation. Its use in preparing purine-based tricyclic compounds as aryl hydrocarbon receptor antagonists, as documented in patent WO-2020050409-A1 [2], exemplifies this application. Procurement for CNS drug discovery programs should prioritize this compound over more hydrophobic or less soluble analogs to maximize the probability of achieving favorable ADME properties in lead series.

Large-Scale Commercial Synthesis Where High Yield and Stable Salt Form Reduce Total Cost of Ownership

The near-quantitative 99% synthetic yield from 3-amino-3-methylbutanoic acid [1] combined with the extended 2-year shelf life of the hydrochloride salt at ambient temperature directly translates to lower procurement and handling costs for industrial-scale applications. These factors are particularly relevant for contract manufacturing organizations (CMOs) and fine chemical producers who must minimize raw material waste and inventory carrying costs. The compound's documented use in the preparation of surface-active agents and specialty chemicals [2] further underscores its suitability for high-volume industrial applications.

Quality Control and Regulatory Submission Workflows Requiring Validated Analytical Methods

For organizations operating under cGMP or needing to submit detailed analytical data for regulatory filings, the availability of a validated HPLC method on a Newcrom R1 column [1] provides a clear advantage over less well-characterized analogs. This method can be directly adopted or adapted for purity verification and impurity profiling, reducing the internal resource burden associated with method development and validation. Procurement decisions for compounds intended for use in regulated environments should heavily weight the existence of such pre-validated analytical protocols.

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